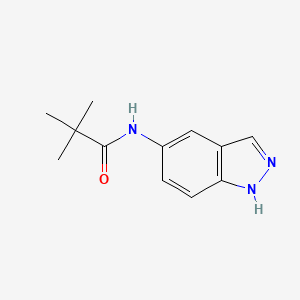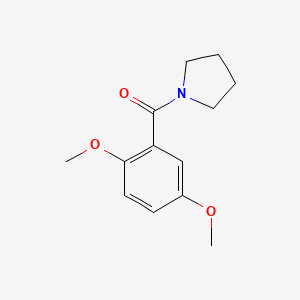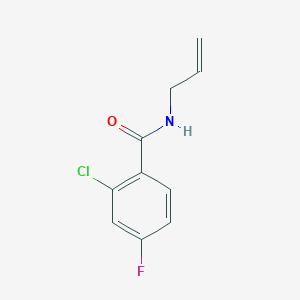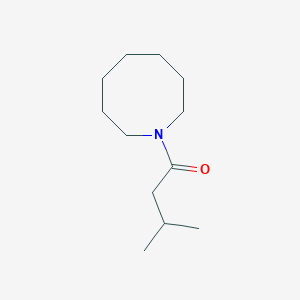
N-(1H-indazol-5-yl)-2,2-dimethylpropanamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(1H-indazol-5-yl)-2,2-dimethylpropanamide, also known as GSK2831781, is a small molecule inhibitor that has been developed for the treatment of various diseases. It is a potent and selective inhibitor of the protein kinase B (PKB), also known as Akt, which is a key regulator of cell survival, growth, and proliferation.
Wirkmechanismus
The mechanism of action of N-(1H-indazol-5-yl)-2,2-dimethylpropanamide is through the inhibition of the protein kinase B (PKB) or Akt. PKB is a key regulator of cell survival, growth, and proliferation, and is often overexpressed in cancer cells. Inhibition of PKB by N-(1H-indazol-5-yl)-2,2-dimethylpropanamide leads to the induction of apoptosis or programmed cell death in cancer cells.
Biochemical and Physiological Effects
N-(1H-indazol-5-yl)-2,2-dimethylpropanamide has been shown to have several biochemical and physiological effects. It has been shown to inhibit the proliferation and growth of cancer cells by inducing apoptosis. It has also been shown to inhibit the migration and invasion of cancer cells. Additionally, it has been shown to have neuroprotective effects, by reducing the accumulation of amyloid-beta peptide in the brain.
Vorteile Und Einschränkungen Für Laborexperimente
One of the advantages of using N-(1H-indazol-5-yl)-2,2-dimethylpropanamide in lab experiments is its specificity for PKB or Akt. This allows for targeted inhibition of cancer cells without affecting normal cells. However, one of the limitations of using N-(1H-indazol-5-yl)-2,2-dimethylpropanamide is its low solubility in water, which can limit its use in certain experiments.
Zukünftige Richtungen
There are several future directions for the research and development of N-(1H-indazol-5-yl)-2,2-dimethylpropanamide. One area of research is the development of more efficient synthesis methods to increase the yield and purity of the compound. Another area of research is the optimization of the pharmacokinetics and pharmacodynamics of the compound for improved therapeutic efficacy. Additionally, the use of N-(1H-indazol-5-yl)-2,2-dimethylpropanamide in combination with other therapies, such as chemotherapy or radiation therapy, is an area of future research. Finally, the exploration of the potential use of N-(1H-indazol-5-yl)-2,2-dimethylpropanamide in the treatment of other diseases, such as inflammatory diseases, is an area of future research.
Conclusion
N-(1H-indazol-5-yl)-2,2-dimethylpropanamide is a small molecule inhibitor that has shown promising results in the treatment of various diseases, including cancer and neurodegenerative diseases. Its specificity for PKB or Akt makes it a promising candidate for targeted therapy. Further research is needed to optimize its pharmacokinetics and pharmacodynamics, and explore its potential use in combination therapies and other diseases.
Synthesemethoden
The synthesis of N-(1H-indazol-5-yl)-2,2-dimethylpropanamide involves several steps. The first step is the preparation of 5-bromo-1H-indazole, which is then reacted with 2,2-dimethylpropanoyl chloride to form N-(5-bromo-1H-indazol-yl)-2,2-dimethylpropanamide. This intermediate is then reacted with sodium azide and copper sulfate to form N-(1H-indazol-5-yl)-2,2-dimethylpropanamide. The overall yield of this synthesis method is around 25%.
Wissenschaftliche Forschungsanwendungen
N-(1H-indazol-5-yl)-2,2-dimethylpropanamide has been extensively studied for its potential therapeutic applications. It has been shown to be effective in inhibiting the growth and proliferation of various cancer cells, including breast cancer, lung cancer, and pancreatic cancer. It has also been studied for its potential use in the treatment of neurodegenerative diseases, such as Alzheimer's disease and Parkinson's disease.
Eigenschaften
IUPAC Name |
N-(1H-indazol-5-yl)-2,2-dimethylpropanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H15N3O/c1-12(2,3)11(16)14-9-4-5-10-8(6-9)7-13-15-10/h4-7H,1-3H3,(H,13,15)(H,14,16) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RUEJEXLBLIYXOT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C(=O)NC1=CC2=C(C=C1)NN=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H15N3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
217.27 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(1H-indazol-5-yl)-2,2-dimethylpropanamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-[4-(aminomethyl)phenyl]-2-imidazol-1-ylacetamide](/img/structure/B7460353.png)
![[3-(1,3-Benzothiazol-2-yl)piperidin-1-yl]-cyclopropylmethanone](/img/structure/B7460371.png)




![4-bromo-N-[(1,5-dimethyl-1H-pyrazol-4-yl)methyl]-1-ethyl-N-methyl-1H-pyrazole-3-carboxamide](/img/structure/B7460386.png)
![3-[(4-Chlorobenzyl)amino]-2-methylbenzoic acid](/img/structure/B7460395.png)
![1,3-dimethyl-1H-pyrazol-4-yl [4-(2-methylbenzyl)piperazino] sulfone](/img/structure/B7460401.png)



![2-chloro-N-[3-(2H-tetrazol-5-yl)phenyl]acetamide](/img/structure/B7460453.png)
![Acetamide, N-[(2-fluorophenyl)methyl]-](/img/structure/B7460457.png)